3,5-Di-tert-butyl-4-methoxyphenol
CAS No.: 24289-65-4
Cat. No.: VC16228440
Molecular Formula: C15H24O2
Molecular Weight: 236.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 24289-65-4 |
|---|---|
| Molecular Formula | C15H24O2 |
| Molecular Weight | 236.35 g/mol |
| IUPAC Name | 3,5-ditert-butyl-4-methoxyphenol |
| Standard InChI | InChI=1S/C15H24O2/c1-14(2,3)11-8-10(16)9-12(13(11)17-7)15(4,5)6/h8-9,16H,1-7H3 |
| Standard InChI Key | AAVVRTLPZNMPMH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)O |
Introduction
| Property | Value |
|---|---|
| CAS Number | 489-01-0 |
| Molecular Formula | C₁₅H₂₄O₂ |
| Molecular Weight | 236.35 g/mol |
| Synonyms | DTBHA; Topanol 354; 3,5-di-t-butyl-4-hydroxyanisole |
| EWG’s Food Scores | 1 (Low hazard) |
Historical Context and Discovery
First synthesized in the mid-20th century, this compound gained prominence as a cost-effective antioxidant for rubber and plastics. Its utility expanded into food preservation following regulatory approvals in the 1970s .
Physical and Chemical Properties
Physicochemical Parameters
The compound exhibits a melting point of 102–106°C and a boiling point of 135–140°C at 10 mm Hg . Its density (0.9845 g/cm³) and refractive index (1.5542) align with hydrophobic phenolic derivatives. Solubility is limited to polar organic solvents like methanol, with negligible water solubility (<0.1 mg/L) .
Table 2: Thermodynamic and Solubility Data
| Property | Value |
|---|---|
| Melting Point | 102–106°C |
| Boiling Point | 135–140°C (10 mm Hg) |
| Density | 0.9845 g/cm³ |
| Refractive Index | 1.5542 |
| Solubility in Methanol | >50 mg/mL |
Reactivity and Stability
The phenolic -OH group donates hydrogen atoms to quench free radicals, forming stable resonance-stabilized phenoxyl radicals. Autoxidation studies reveal that under aerobic conditions, the compound undergoes ortho-coupling to form dimeric diols, which further oxidize to quinone derivatives . For instance, autoxidation of 4-methoxy-2-t-butylphenol yields 8-methoxy-2,6-di-t-butyldibenzofuran-1,4-quinone as a terminal product .
Synthesis and Production Methods
Industrial Synthesis
The compound is typically synthesized via Friedel-Crafts alkylation of 4-methoxyphenol with tert-butyl chloride in the presence of Lewis acids like AlCl₃ . Recent patents, such as CN103664612A, describe optimized routes using esterification and transetherification to enhance yield (>85%) and purity (>99%) .
Key Reaction Steps:
Scalability and Challenges
Industrial production faces challenges in controlling regioselectivity, as over-alkylation can yield tri- or tetra-substituted byproducts. Advances in flow chemistry have mitigated this by ensuring precise stoichiometric control .
Applications and Uses
Antioxidant in Polymers and Plastics
The compound extends the lifespan of polyolefins (e.g., polyethylene) by neutralizing peroxyl radicals during thermal processing. Its efficacy surpasses hindered phenols like BHT due to enhanced steric shielding .
Food and Cosmetic Preservation
Regulatory approvals (FDA UNII: 616072TMXY) permit its use as a food additive (E320) to prevent lipid oxidation in oils and snacks. In cosmetics, it stabilizes retinoids and unsaturated fatty acids in creams .
Pharmaceutical Intermediates
It serves as a precursor to phosphine ligands (e.g., bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine) for transition-metal catalysis, enabling cross-coupling reactions in drug synthesis .
Research Findings and Recent Developments
Autoxidation Mechanisms
Studies using electron paramagnetic resonance (EPR) spectroscopy demonstrate that the compound’s radical-scavenging activity follows a proton-coupled electron transfer (PCET) mechanism, with rate constants (kₐₚₚ) of 1.2 × 10⁴ M⁻¹s⁻¹ in lipid matrices .
Derivatives and Advanced Applications
Functionalization with phosphine groups yields ligands for palladium-catalyzed Suzuki-Miyaura couplings, achieving turnover numbers (TON) exceeding 10⁵ in aryl bromide reactions . Additionally, pentaerythritol tetrakis derivatives (e.g., C₇₃H₁₀₈O₁₂) exhibit enhanced thermal stability for aerospace polymers .
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